molecular formula C13H19N B1487895 (3,3-Dimethyl-1-phenylcyclobutyl)methanamine CAS No. 1519273-62-1

(3,3-Dimethyl-1-phenylcyclobutyl)methanamine

Cat. No.: B1487895
CAS No.: 1519273-62-1
M. Wt: 189.3 g/mol
InChI Key: ZLIKYKRWENVWHA-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-1-phenylcyclobutyl)methanamine is a cyclobutane-derived primary amine with a phenyl group at position 1 and two methyl groups at the 3,3-positions of the cyclobutane ring. Its molecular formula is C₁₃H₁₉N, and it is cataloged under identifiers such as EN300-1680209 and EN300-33038479 . Its rigid cyclobutane backbone and aromatic substituent make it a candidate for studying steric and electronic effects in drug design or catalysis.

Properties

IUPAC Name

(3,3-dimethyl-1-phenylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12(2)8-13(9-12,10-14)11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIKYKRWENVWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,3-Dimethyl-1-phenylcyclobutyl)methanamine, also referred to as Cyclopropavir, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of virology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

  • Molecular Formula : C11_{11}H15_{15}N
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 1519273-62-1

Antiviral Activity

Cyclopropavir has demonstrated significant antiviral properties, particularly against herpesviruses. In vitro studies have shown that it exhibits broad-spectrum antiviral activity against several strains, including:

  • Cytomegalovirus (CMV)
  • Herpes Simplex Virus (HSV)
  • Human Herpesvirus 6 (HHV-6)
  • Human Herpesvirus 8 (HHV-8)

The effective concentration (EC50) values for these viruses range from 0.7 μM to 8 μM, indicating a potent antiviral effect compared to other antiviral agents .

The mechanism by which Cyclopropavir exerts its antiviral effects involves interference with viral replication processes. Specifically, it is believed to inhibit key viral enzymes necessary for the synthesis of viral DNA. This inhibition leads to reduced viral load and improved outcomes in infected cells.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of Cyclopropavir. It has been investigated for its effects on various bacterial strains, particularly those resistant to conventional antibiotics. Preliminary findings suggest that it may possess bactericidal properties, although further research is necessary to establish its efficacy and mechanism of action in this context .

Case Study 1: Antiviral Efficacy Against Herpesviruses

A study conducted by Kern et al. evaluated the antiviral efficacy of Cyclopropavir against herpes simplex virus types 1 and 2. The results indicated that the compound significantly reduced viral replication in treated cells compared to untreated controls. The study highlighted the potential use of Cyclopropavir as a therapeutic option for herpesvirus infections .

Case Study 2: Antimicrobial Activity Evaluation

In another investigation focusing on antimicrobial properties, Cyclopropavir was tested against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a notable reduction in bacterial viability, suggesting that Cyclopropavir may serve as a novel antimicrobial agent .

Table 1: Antiviral Activity of Cyclopropavir

Virus TypeEC50 (μM)
Cytomegalovirus0.7
Herpes Simplex Virus2.5
HHV-64.0
HHV-88.0

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)16 μg/mL
Escherichia coli32 μg/mL
Streptococcus pneumoniae8 μg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Methanamine Derivatives

The following compounds share the cyclobutane core but differ in substituents, influencing their physicochemical and functional properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Data Applications/Notes
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine C₁₃H₁₉N 1-phenyl, 3,3-dimethyl 189.3 (calculated) Rigid cyclobutane backbone; commercial availability as a building block Potential use in medicinal chemistry for steric modulation.
(1-(3-Trifluoromethylphenyl)cyclobutyl)methanamine HCl C₁₂H₁₄F₃N·HCl 1-(3-CF₃-phenyl) 229.24 (free base) Predicted density: 1.194 g/cm³; pKa: 10.27; boiling point: 248.4°C Fluorinated analogs may enhance metabolic stability in drug candidates.
[1-(3-Chlorophenyl)cyclobutyl]methanamine C₁₁H₁₄ClN 1-(3-Cl-phenyl) 195.69 No explicit data; structural similarity suggests comparable rigidity Chlorine substituent may influence electronic interactions in binding sites.
(3,3-Difluorocyclobutyl)methanamine HCl C₅H₁₀ClF₂N 3,3-difluoro 157.59 (HCl salt) Hydrochloride salt form; used in synthetic intermediates Fluorine atoms reduce basicity and may alter solubility.
Key Observations:
  • Steric vs. Electronic Modulation : The 3,3-dimethyl groups in the target compound increase steric hindrance, while fluorinated analogs (e.g., 3,3-difluoro) prioritize electronic effects .
  • Predicted Properties : Boiling points and pKa values for analogs like the trifluoromethyl derivative are computationally predicted, highlighting the need for experimental validation .

Non-Cyclobutane Methanamine Derivatives

While structurally distinct, these compounds illustrate broader trends in methanamine applications:

  • Schiff Base Derivatives :

    • N-(3-Methylbenzylidene)-1-(m-tolyl)methanamine (C₁₆H₁₇N): Synthesized via amine oxidation, characterized by NMR (δH 8.26 ppm for imine proton) .
    • N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (C₂₃H₃₁N): High yield (92%) synthesis; tert-butyl groups enhance hydrophobicity .
    • Applications : Primarily as intermediates in catalysis or ligand design.
  • Pyrrolizidinylmethanamine Derivatives: MG3 (pyrrolizidinylmethyl-4-amino-7-chloroquinoline): Synthesized via nitrile reduction; demonstrates antimalarial activity .
Contrast with Target Compound:
  • Flexibility : Linear or heterocyclic methanamines (e.g., pyrrolizidinyl) offer conformational flexibility, unlike the rigid cyclobutane core.
  • Functionalization : Schiff bases enable dynamic imine bonding, useful in coordination chemistry, whereas cyclobutane derivatives prioritize structural stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine

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